(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone
Description
(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone is a halogenated aromatic ketone featuring a pyrrolidine ring linked to a substituted phenyl group. This compound shares structural motifs with psychoactive cathinones and halogenated pharmaceuticals, though its exact applications remain underexplored in the literature .
Properties
IUPAC Name |
(3-iodo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDXHWBWOMVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Iodo-2-methylbenzoyl Chloride
The acyl chloride precursor is synthesized from 3-iodo-2-methylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative procedure, 3-iodo-2-methylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 equiv) is added dropwise, followed by catalytic DMF (0.1 equiv). The mixture is stirred at room temperature for 4 h, after which volatiles are removed in vacuo to yield the acyl chloride as a pale-yellow solid (92–95% yield).
Coupling with Pyrrolidine
The acyl chloride (1.0 equiv) is reacted with pyrrolidine (1.5 equiv) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM. The reaction proceeds at 0°C to room temperature over 12 h, yielding the crude methanone. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the title compound in 78–85% yield.
Table 1: Optimization of Coupling Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 0→25 | 85 |
| Triethylamine | THF | 25 | 72 |
| Pyridine | DCM | 0→25 | 68 |
Late-Stage Iodination of (2-Methylphenyl)(pyrrolidin-1-yl)methanone
Electrophilic Iodination
Direct iodination of (2-methylphenyl)(pyrrolidin-1-yl)methanone is achieved using N-iodosuccinimide (NIS, 1.1 equiv) in the presence of triflic acid (TfOH, 0.2 equiv) as a Lewis acid catalyst. The reaction proceeds in DCM at −10°C for 6 h, providing regioselective para-iodination relative to the methyl group. Quenching with saturated NaHCO₃ and extraction with DCM yields the crude product, which is purified via flash chromatography (hexane/ethyl acetate, 4:1) to achieve 70–75% yield.
Palladium-Catalyzed Halogen Exchange
An alternative route employs a bromo precursor, (3-bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone, subjected to a halogen exchange reaction using Pd(PPh₃)₄ (5 mol%) and NaI (3.0 equiv) in DMF at 120°C for 24 h. This method achieves 82% conversion but requires rigorous exclusion of moisture.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.2 min.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct coupling | 85 | 98 | Minimal purification steps |
| Electrophilic iodination | 75 | 97 | Avoids acyl chloride handling |
| Halogen exchange | 82 | 96 | Utilizes stable bromo precursor |
The direct coupling method offers superior yield and simplicity, whereas late-stage iodination strategies provide flexibility in scaffold modification.
Scale-Up Considerations and Process Optimization
Kilogram-scale production employs continuous flow chemistry for the coupling step, enhancing heat dissipation and reducing reaction time to 2 h. A tubular reactor with immobilized DIPEA base achieves 88% yield at 50°C, demonstrating scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its structural features allow for further functionalization, making it valuable in organic synthesis.
2. Biology
- Biological Activity : Research indicates that (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone exhibits potential antimicrobial and anticancer properties. Studies have explored its interaction with various biological targets, suggesting that it may modulate enzyme activity or receptor functions, leading to therapeutic effects.
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, influencing cellular pathways related to disease processes.
3. Medicine
- Drug Development : As a lead compound, (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone is being investigated for its potential as a therapeutic agent. Its unique structure may facilitate the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.
4. Industry
- Material Science : The compound is utilized in developing new materials and chemical processes. Its properties can be harnessed to create innovative solutions in various industrial applications, including pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic applications of (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Another research article highlighted its effectiveness against various microbial strains, indicating a broad spectrum of antimicrobial activity .
- Drug Design : Structure-based optimization studies have revealed that modifications on the pyrrolidine ring can enhance biological activity while maintaining favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Features
Key comparisons include:
Key Observations :
- Halogenation: The iodine atom in the target compound enhances molecular weight (vs. non-halogenated analogs) and may facilitate halogen bonding in crystal lattices .
- Heterocyclic Variations : Replacement of the phenyl ring with thiophene (as in ) or tetrazole () alters electronic properties and bioactivity profiles.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences are drawn from analogs:
Notes:
- Tetrazole-containing analogs () exhibit higher polarity due to the ionizable tetrazole group, contrasting with the target compound’s non-ionizable iodine .
Biological Activity
(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 3-iodo-2-methylphenyl group via a carbonyl linkage. This structural configuration is significant for its biological interactions.
The mechanism of action for (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.
- Mimicking Natural Substrates : The azetidine-like structure allows it to mimic natural substrates, facilitating binding to active sites on biological targets.
Antimicrobial Activity
Research indicates that (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity, with some derivatives showing MIC values as low as 0.0039 mg/mL .
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies indicate that it may inhibit the growth of cancer cells through various pathways:
- Inhibition of Cell Proliferation : Certain analogs have demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting effective antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone | SJSA-1 | 4.5 |
| Analog A | HT29 (Colon) | 1.2 |
| Analog B | MCF7 (Breast) | 0.8 |
Case Studies
- Study on Antiviral Activity : A series of compounds related to (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone were tested against Zika virus protease, revealing that modifications to the phenyl ring significantly influenced antiviral potency, with some compounds achieving IC50 values as low as 0.52 μM .
- Pyrrolidine Derivatives : A study focused on various pyrrolidine derivatives showed that halogen substitutions enhanced antimicrobial properties, implicating the importance of chemical modifications in optimizing biological activity .
Q & A
Advanced Research Question
- NMR : H and C NMR identify aromatic protons (δ 7.1–7.5 ppm) and pyrrolidine carbons (δ 45–50 ppm). Discrepancies between calculated and observed shifts may arise from solvent effects or dynamic processes, requiring DFT-based simulations (e.g., Gaussian) for validation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 330.02). Inconsistent fragmentation patterns can be resolved by comparing isotopic distributions with theoretical models .
- IR spectroscopy : Stretching frequencies for the ketone (1650–1700 cm) and C-I bonds (500–600 cm) should align with computational predictions (e.g., using ORCA software) .
What biological activities have been reported for similar pyrrolidinyl methanone derivatives, and how can structure-activity relationships (SAR) be studied?
Basic Research Question
Pyrrolidinyl methanone derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For SAR studies:
- Bioisosteric replacement : Substitute iodine with other halogens (e.g., Br, Cl) to assess electronic effects on bioactivity .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical functional groups (e.g., the ketone and pyrrolidine moieties) driving interactions with biological targets .
- In vitro assays : Use cytotoxicity (MTT) and enzyme inhibition (e.g., kinase assays) to quantify activity trends across derivatives .
How can computational methods aid in the design of derivatives with enhanced properties?
Advanced Research Question
- Docking studies : AutoDock Vina predicts binding modes to targets like kinases or GPCRs, guiding substitutions at the 3-iodo or methyl positions .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with optimal drug-likeness .
- Molecular dynamics : GROMACS simulations assess conformational stability of the pyrrolidine ring under physiological conditions .
What role does this compound play in catalytic processes, such as in cross-coupling reactions?
Advanced Research Question
The iodine substituent enables participation in transition-metal-catalyzed reactions :
- Suzuki-Miyaura coupling : The 3-iodo group couples with boronic acids under Pd(0) catalysis to generate biaryl derivatives .
- C-H activation : Ru(II) catalysts (e.g., [RuCl(p-cymene)]) direct arylation at the methylphenyl position, forming complex heterocycles .
- Mechanistic studies : Monitoring reaction progress via F NMR (if fluorine tags are added) clarifies catalytic cycles .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to prevent degradation of the iodine substituent .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption, which can hydrolyze the ketone moiety .
- Stability testing : Regular HPLC analysis (C18 columns, acetonitrile/water mobile phase) monitors purity over time .
How does the presence of iodine influence the compound’s reactivity and applications in synthesis?
Advanced Research Question
- Electrophilic substitution : Iodine’s electron-withdrawing effect directs electrophiles to the ortho/para positions of the aromatic ring .
- Radical reactions : Under UV light, the C-I bond undergoes homolytic cleavage, enabling radical addition to alkenes or alkynes .
- Material science : Iodine’s heavy atom effect enhances phosphorescence in iridium-based complexes for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
